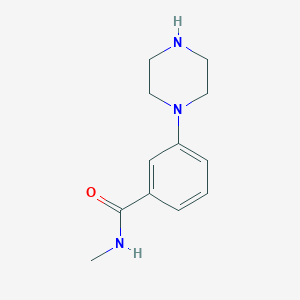![molecular formula C12H12BNO2 B11723922 [5-(2-Methylphenyl)pyridin-3-yl]boronic acid](/img/structure/B11723922.png)
[5-(2-Methylphenyl)pyridin-3-yl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(2-Methylphenyl)pyridin-3-yl]boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a pyridine ring substituted with a 2-methylphenyl group at the 5-position and a boronic acid group at the 3-position. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Methylphenyl)pyridin-3-yl]boronic acid typically involves the following steps:
Bromination: The starting material, 2-methylphenylpyridine, is brominated at the 5-position using bromine or a brominating agent.
Lithiation: The brominated intermediate is treated with a strong base such as n-butyllithium to generate a lithiated species.
Borylation: The lithiated intermediate is then reacted with a boron-containing reagent, such as trimethyl borate, to introduce the boronic acid group.
Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
[5-(2-Methylphenyl)pyridin-3-yl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form a boronic ester or boronic anhydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Boronic esters or anhydrides.
Substitution: Substituted aromatic compounds.
Aplicaciones Científicas De Investigación
[5-(2-Methylphenyl)pyridin-3-yl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of [5-(2-Methylphenyl)pyridin-3-yl]boronic acid in various applications involves its ability to form stable complexes with other molecules. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group interacts with the palladium catalyst to facilitate the formation of a carbon-carbon bond. In biological systems, boronic acids can interact with diols and other functional groups, making them useful for targeting specific biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a pyridine ring.
Pyridin-3-ylboronic acid: Similar structure but lacks the 2-methylphenyl substitution.
2-Methylphenylboronic acid: Similar structure but lacks the pyridine ring.
Uniqueness
[5-(2-Methylphenyl)pyridin-3-yl]boronic acid is unique due to the presence of both a pyridine ring and a 2-methylphenyl group, which can influence its reactivity and interactions in chemical and biological systems. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H12BNO2 |
|---|---|
Peso molecular |
213.04 g/mol |
Nombre IUPAC |
[5-(2-methylphenyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C12H12BNO2/c1-9-4-2-3-5-12(9)10-6-11(13(15)16)8-14-7-10/h2-8,15-16H,1H3 |
Clave InChI |
USGJROLATPYXOO-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CN=C1)C2=CC=CC=C2C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[(4-Tert-butylphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B11723871.png)

![4-[(Piperazin-1-yl)methyl]benzamide hydrochloride](/img/structure/B11723882.png)
![1-[4-(tert-Butyl)phenyl]cyclopentanecarbonitrile](/img/structure/B11723894.png)




![(4R,6S,7S)-6-hydroxy-4-(hydroxymethyl)-7-methyl-octahydrocyclopenta[c]pyran-3-one](/img/structure/B11723930.png)
![methyl (2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoate](/img/structure/B11723932.png)

